Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid
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Overview
Description
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the cyclopenta[c]pyrrole family, which is characterized by a fused ring system that includes both cyclopentane and pyrrole rings. The presence of the acetic acid and the tert-butoxycarbonyl (Boc) protecting group further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyrrole core, followed by the introduction of the acetic acid moiety and the Boc protecting group. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protecting group reagents such as di-tert-butyl dicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the cyclopenta[c]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
- Cyclopenta[c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, 2-(phenylmethyl) ester
- Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester
Uniqueness
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- stands out due to its specific structural features, such as the acetic acid moiety and the Boc protecting group
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[(3aR,4S,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(6-12(16)17)11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m0/s1 |
InChI Key |
MBVUTYWTMHCJFZ-HBNTYKKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)CC(=O)O |
Origin of Product |
United States |
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